molecular formula C6H8N2O B1600504 4-Methoxy-6-methylpyrimidine CAS No. 5541-07-1

4-Methoxy-6-methylpyrimidine

Cat. No.: B1600504
CAS No.: 5541-07-1
M. Wt: 124.14 g/mol
InChI Key: GGFJPYWUQCOYLQ-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and using personal protective equipment as required .

Future Directions

While specific future directions for 4-Methoxy-6-methylpyrimidine are not mentioned, related compounds such as aminopyrimidines have numerous pharmaceutical applications and biological activities . They have been explored as antithrombus, antimicrobial, antifungal, and anti-HIV agents , suggesting potential future directions for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxy-6-methylpyrimidine involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This process yields 4-amino-5-methoxy-6-chloropyrimidine, which can then be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and methyl groups influence its electronic properties, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFJPYWUQCOYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474779
Record name AN-584/42206187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-07-1
Record name AN-584/42206187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 4-Methoxy-6-methylpyrimidine?

A1: this compound is an organic compound with the molecular formula C6H8N2O. Its structure consists of a pyrimidine ring, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, substituted with a methoxy group (-OCH3) at position 4 and a methyl group (-CH3) at position 6.

Q2: Can this compound form charge-transfer complexes?

A3: Yes, 2-amino-4-methoxy-6-methylpyrimidine can act as an electron donor and form hydrogen-bonded charge-transfer (HB-CT) complexes with π-acceptors like 2,5-dihydroxy-p-benzoquinone (DHBQ). Studies confirmed the formation of a 1:1 complex in solution and a stable 2:1 [(AMMP)2(DHBQ)] complex in the solid state, characterized by various spectroscopic techniques. []

Q3: Are there any reported applications of this compound derivatives in material science?

A4: Research suggests that derivatives like 2-amino-4-methoxy-6-methylpyrimidine are being explored as potential vapor phase corrosion inhibitors for protecting metals like those used in piping from atmospheric corrosion. The proposed mechanism involves the adsorption and condensation of the compound on the metal surface, forming a protective layer. []

Q4: Has the reactivity of this compound been investigated?

A5: Several studies explored the chemical reactivity of this compound derivatives. For instance, 4-alkoxy-6-methylpyrimidines can be converted into their corresponding N-oxides using hydrogen peroxide or monoperphthalic acid. These N-oxides can then undergo the Reissert reaction to yield 4-alkoxy-6-methylpyrimidine-2-carbonitriles. [] Further transformations of these nitriles, such as conversion to acid amides, have also been reported. []

Q5: Have theoretical studies been conducted on this compound derivatives?

A6: Yes, computational studies using Density Functional Theory (DFT) and ab initio methods have been performed on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine. These studies provided insights into the molecule's geometry, NMR chemical shifts, conformational properties, natural bond orbitals, and nonlinear optical properties. [] The calculated data showed good agreement with experimental findings, highlighting the utility of computational approaches in understanding the properties of these compounds. []

Q6: What analytical techniques are used to characterize and study this compound and its derivatives?

A6: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

  • Spectroscopic techniques: UV-Vis, FTIR, and NMR spectroscopy are used to analyze the compound's structure, electronic transitions, and functional groups. [, ]
  • Thermal analysis: Techniques like TG-DTA provide information about the thermal stability and decomposition patterns of the compounds. []
  • X-ray diffraction (XRD): This technique helps determine the crystal structure and particle size of solid compounds. []
  • Chromatographic methods: Thin-layer chromatography (TLC) can be used to identify and separate different derivatives. []

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